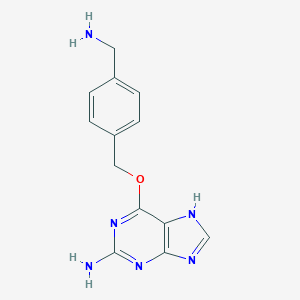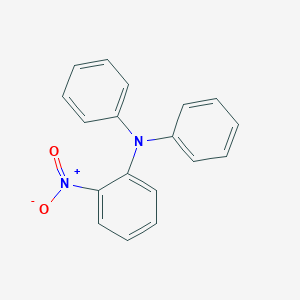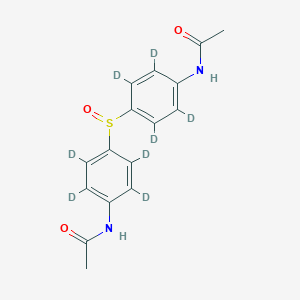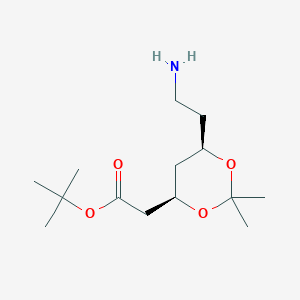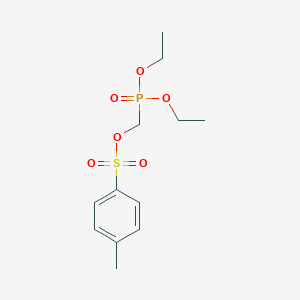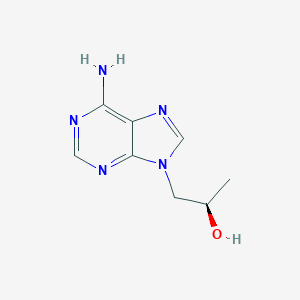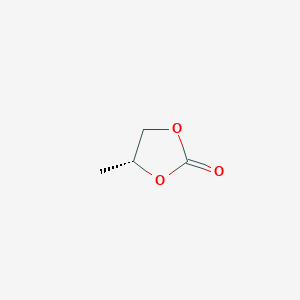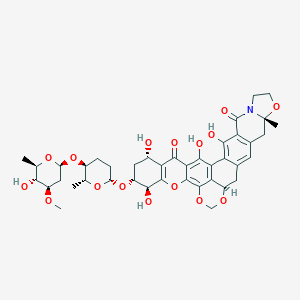
Kigamicin C
Vue d'ensemble
Description
Kigamicin C is part of the kigamicin family, a group of novel antitumor antibiotics discovered from the culture broth of Amycolatopsis sp. These compounds are characterized by their unique aglycone of a fused octacyclic ring system containing seven six-membered rings and one oxazolidine, linked to a sugar chain composed of deoxysugars such as amicetose and oleandrose. They exhibit selective killing activity against certain cancer cells under nutrient-starved conditions, highlighting their potential in antitumor therapies (Kunimoto et al., 2003).
Synthesis Analysis
The synthesis of kigamicin C and related compounds involves complex chemical processes. For instance, Turner and colleagues demonstrated a Pd-catalyzed ring closure/cross-coupling technique providing 7-substituted tetrahydroxanthones, which are crucial for the "antiausterity" effects seen in naturally occurring kigamicins. This indicates the intricate strategies required to synthesize these compounds, with an emphasis on creating structures capable of selective cancer cell targeting under specific conditions (Turner et al., 2011).
Molecular Structure Analysis
Kigamicins, including Kigamicin C, have a complex molecular structure characterized by a tetrahydroxanthone core and up to four sugar residues, which contribute to their activity against human cancer cells under nutrient-poor conditions. The specificity of this structure is crucial for its biological activity, with the synthesis of related structures shedding light on the importance of the tetrahydroxanthone core in mediating these effects (Ma & Ready, 2019).
Chemical Reactions and Properties
Kigamicin C's chemical properties, including its reactions, are pivotal in its antitumor activity. The compound's ability to selectively kill cancer cells under nutrient-deprived conditions is a hallmark of its chemical reactivity. This selective cytotoxicity is believed to be partly due to the tetrahydroxanthone structure, which underlines the significant role of the molecule's chemical properties in its biological activities (Turner et al., 2011).
Applications De Recherche Scientifique
Specific Scientific Field
The specific scientific field of this application is Oncology , specifically the study of Pancreatic Cancer .
Comprehensive and Detailed Summary of the Application
Kigamicin C, along with Kigamicin A, B, D, and E, are novel antitumor antibiotics discovered from the culture broth of Amycolatopsis sp. ML630-mF1 . These compounds have been found to have selective killing activity against PANC-1 cells, a type of pancreatic cancer cell, under nutrient-starved conditions .
Detailed Description of the Methods of Application or Experimental Procedures
The Kigamicins were discovered through a screening process of soil microorganisms for specific cytotoxic activity against PANC-1 cells under nutrient-starved conditions . The survival of these cells was compared after 24 hours of incubation in nutrient-deprived medium .
Thorough Summary of the Results or Outcomes Obtained
Kigamicins A, B, C, and D were found to inhibit PANC-1 cell survival at concentrations 100 times lower under nutrient-starved conditions than in normal culture . Kigamicin D showed good therapeutic activity to PANC-1 cells implanted into nude mice .
Safety And Hazards
Safety measures include avoiding dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
(6S,8R,9S,17R,23R)-2,6,9,30-tetrahydroxy-8-[(2S,5S,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-1(32),2,5(10),12,19,21(29),30-heptaene-4,28-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H47NO16/c1-15-20(56-25-12-22(50-4)32(44)16(2)55-25)5-6-24(54-15)57-23-11-19(43)28-35(47)31-36(48)30-26-17(9-18-13-41(3)42(7-8-53-41)40(49)27(18)34(26)46)10-21-29(30)38(52-14-51-21)39(31)58-37(28)33(23)45/h9,15-16,19-25,32-33,43-46,48H,5-8,10-14H2,1-4H3/t15-,16-,19+,20+,21-,22-,23-,24+,25+,32-,33+,41-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSADZFORZMJRI-KUPVXKSBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC(O1)OC2CC(C3=C(C2O)OC4=C5C6=C(C7=C(C8=C(CC9(N(C8=O)CCO9)C)C=C7CC6OCO5)O)C(=C4C3=O)O)O)OC1CC(C(C(O1)C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](CC[C@@H](O1)O[C@@H]2C[C@@H](C3=C([C@H]2O)OC4=C5C6=C(C7=C(C8=C(C[C@@]9(N(C8=O)CCO9)C)C=C7C[C@H]6OCO5)O)C(=C4C3=O)O)O)O[C@H]1C[C@H]([C@@H]([C@H](O1)C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H47NO16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
809.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 11764292 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



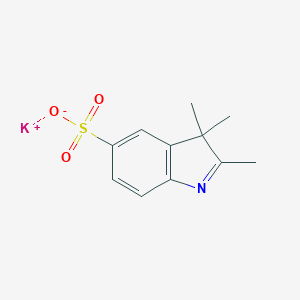
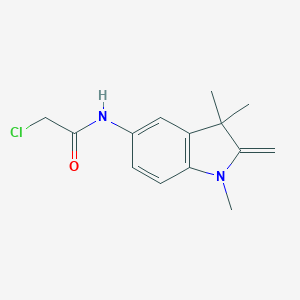
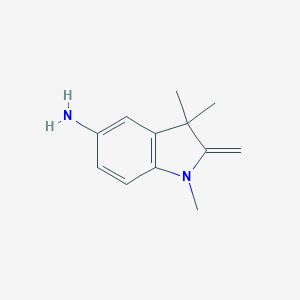
![Potassium 1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate](/img/structure/B16630.png)
![(+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one](/img/structure/B16633.png)
